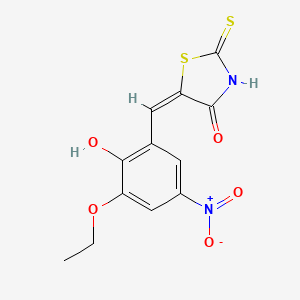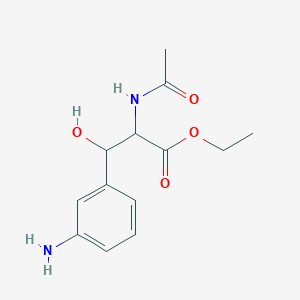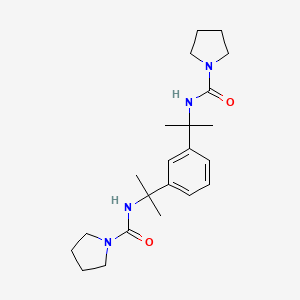![molecular formula C22H28O3 B5139349 1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as DPN, is a synthetic compound that belongs to the group of selective estrogen receptor modulators (SERMs). This chemical has been extensively studied for its potential use in scientific research, particularly in the field of endocrinology. In
Mécanisme D'action
DPN exerts its effects by binding to and activating ERβ. ERβ is a nuclear receptor that regulates gene expression in response to estrogen signaling. DPN binds to the ligand-binding domain of ERβ, inducing a conformational change that allows for the recruitment of co-activator proteins and subsequent gene transcription. The specific genes activated by DPN depend on the tissue and cell type, but generally include those involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
DPN has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type. In bone cells, DPN has been shown to increase osteoblast differentiation and activity, leading to increased bone formation. In the cardiovascular system, DPN has been shown to improve endothelial function and reduce inflammation, potentially reducing the risk of cardiovascular disease. In the nervous system, DPN has been shown to promote neurite outgrowth and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPN in lab experiments is its specificity for ERβ. This allows researchers to study the specific effects of ERβ activation without the confounding effects of ERα activation. DPN is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are some limitations to using DPN. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, DPN may not fully recapitulate the effects of endogenous estrogen signaling, which can be more complex and multifaceted.
Orientations Futures
There are many potential future directions for research involving DPN. One area of interest is the role of ERβ in cancer development and progression. DPN has been shown to have anti-proliferative effects in some cancer cell lines, suggesting that it may have potential as a cancer therapeutic. Additionally, DPN may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of DPN in these areas.
Méthodes De Synthèse
DPN can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenol with butyl bromide to form 4-(2,5-dimethylphenoxy)butyl bromide. This intermediate is then reacted with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a palladium catalyst to yield DPN. The purity and yield of DPN can be improved using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DPN has been widely used in scientific research to study the role of estrogen receptors in various physiological processes. It has been shown to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), making it a valuable tool for studying the specific effects of ERβ activation. DPN has been used to investigate the role of ERβ in a range of processes, including bone metabolism, cardiovascular function, and nervous system development.
Propriétés
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-11-12-20(22(16-19)23-4)24-13-6-7-14-25-21-15-17(2)9-10-18(21)3/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWXWAOFKHLFN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)
![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)


![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)